molecular formula C10H8N4O3 B8463703 methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate

methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate

Cat. No.: B8463703
M. Wt: 232.20 g/mol
InChI Key: GBUSMGIYKYXHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridazine and pyrimidine rings. These structures are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate pyridazine and pyrimidine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification processes .

Chemical Reactions Analysis

Types of Reactions

methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine or pyridazine derivatives .

Scientific Research Applications

methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action for methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate is unique due to its combined pyridazine and pyrimidine rings, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C10H8N4O3

Molecular Weight

232.20 g/mol

IUPAC Name

methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C10H8N4O3/c1-17-10(16)6-5-11-8(13-9(6)15)7-3-2-4-12-14-7/h2-5H,1H3,(H,11,13,15)

InChI Key

GBUSMGIYKYXHIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(NC1=O)C2=NN=CC=C2

Origin of Product

United States

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